6-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one
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Overview
Description
6-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one is a synthetic compound that belongs to the class of furochromen derivatives This compound is characterized by its complex structure, which includes a benzylpiperazine moiety and a furochromen core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one typically involves multiple steps. One common method includes the reductive amination of a precursor compound, such as 7-methoxy-3-phenyl-4-(3-piperazin-1-yl-propoxy)chromen-2-one, with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
6-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, such as ketones, to alcohols.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and pH levels to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
6-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and antifungal agent. The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development.
Pharmacology: Studies have explored its interactions with protein targets using molecular docking techniques. These studies help in understanding its potential therapeutic effects and mechanisms of action.
Biology: The compound’s ability to inhibit specific enzymes or receptors is of interest in biological research, particularly in the study of disease mechanisms and potential treatments.
Industry: Its unique chemical properties make it a valuable compound for developing new materials or chemical processes.
Mechanism of Action
The mechanism of action of 6-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylpiperazine moiety is known to enhance the compound’s binding affinity to these targets, leading to various biological effects . The exact pathways involved depend on the specific application and target, but generally, the compound can modulate enzyme activity or receptor signaling, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 6-(4-benzylpiperazin-1-yl)pyridine-3-carboxylic acid
Uniqueness
6-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific combination of a furochromen core and a benzylpiperazine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further distinguish it from similar compounds.
Properties
Molecular Formula |
C28H30N2O4 |
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Molecular Weight |
458.5 g/mol |
IUPAC Name |
6-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-3,5,9-trimethylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C28H30N2O4/c1-18-17-33-26-20(3)27-24(15-23(18)26)19(2)22(28(32)34-27)9-10-25(31)30-13-11-29(12-14-30)16-21-7-5-4-6-8-21/h4-8,15,17H,9-14,16H2,1-3H3 |
InChI Key |
WVFXEJCGHUKBBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N4CCN(CC4)CC5=CC=CC=C5)C)C |
Origin of Product |
United States |
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